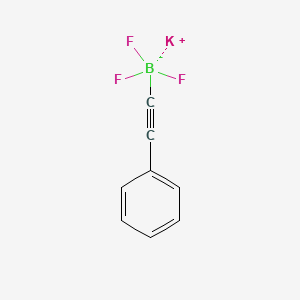

Potassium phenylethynyltrifluoroborate

描述

Overview of Organotrifluoroborates as Versatile Reagents in Organic Synthesis

Potassium organotrifluoroborates have emerged as a significant class of reagents in organic synthesis, offering a versatile and robust alternative to traditional organoboron compounds like boronic acids, boronate esters, and organoboranes. bldpharm.combohrium.comnih.govwikipedia.org These compounds, with the general formula K[RBF₃], are particularly valued for their role as nucleophilic partners in various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov Their utility extends to other carbon-carbon bond-forming reactions, including Rh-catalyzed additions, nucleophilic substitutions, and addition reactions, highlighting their broad applicability in the construction of complex molecular architectures. nih.govlongdom.org The tetracoordinate nature of the boron atom in organotrifluoroborates confers a protective quality, masking the reactivity of the carbon-boron bond until it is unveiled under specific reaction conditions. nih.gov This characteristic allows for the manipulation of other functional groups within the molecule while preserving the valuable carbon-boron bond for subsequent transformations. bldpharm.combohrium.comnih.govupenn.edu

Historical Context of Boron-Containing Reagents in Carbon-Carbon Bond Formation

The use of organoboron compounds in organic synthesis has a rich history spanning over six decades. acs.orgacs.org Early applications centered around organoboranes, which were instrumental in reactions like hydroboration. The landscape of carbon-carbon bond formation was revolutionized in 1979 when Akira Suzuki reported the palladium-catalyzed cross-coupling of alkenylboranes with various halides, a reaction now known as the Suzuki-Miyaura coupling. acs.orgacs.orgrsc.org This discovery, which was recognized with the Nobel Prize in Chemistry in 2010, spurred immense interest in developing more accessible and stable organoboron reagents. acs.orgacs.org

By the 1990s, boronic acids had become the reagents of choice for many coupling reactions due to their reactivity and atom economy. rsc.org However, the inherent limitations of boronic acids, such as their propensity for protodeboronation (the cleavage of the carbon-boron bond by a proton source) and decomposition upon prolonged storage, necessitated the development of more stable alternatives. nih.govresearchgate.net This led to the emergence of organotrifluoroborates as a superior class of reagents. nih.gov The practical synthesis of potassium organotrifluoroborates was significantly advanced in 1995 by Vedejs and his group through the use of potassium hydrogen difluoride (KHF₂) as a fluorinating agent for trivalent boron compounds. researchgate.netacs.org The Genet group further propelled the field in 1996 by demonstrating the application of potassium organotrifluoroborates as nucleophiles in Suzuki-Miyaura coupling reactions. bldpharm.com

Advantages of Potassium Organotrifluoroborates: Stability, Handling, and Functional Group Compatibility

Potassium organotrifluoroborates possess several distinct advantages over their predecessors, making them highly attractive for a wide range of synthetic applications. bldpharm.com These benefits stem from their unique structure and chemical properties.

Air and Moisture Stability

A paramount advantage of potassium organotrifluoroborates is their exceptional stability towards air and moisture. nih.govupenn.eduresearchgate.netorgsyn.orgresearchgate.net Unlike many other organometallic reagents, including boronic acids which can be prone to dehydration to form cyclic anhydrides or degradation, potassium organotrifluoroborates are typically crystalline solids that can be handled and stored on the benchtop for extended periods without special precautions or appreciable decomposition. upenn.eduorgsyn.orgresearchgate.net This remarkable stability simplifies experimental procedures and enhances the reliability and reproducibility of reactions.

Ease of Preparation and Storage

The synthesis of potassium organotrifluoroborates is generally straightforward and efficient. nih.govnih.gov They are commonly prepared by treating the corresponding organoboronic acids or crude boronic acids generated in situ with an aqueous solution of potassium hydrogen difluoride (KHF₂). bldpharm.comwikipedia.orgnih.govacs.orgorgsyn.org Other methods include the hydroboration of alkenes or alkynes followed by treatment with KHF₂, or transmetalation from other organometallic compounds. bldpharm.comacs.orgresearchgate.net Once synthesized, these crystalline solids can be stored indefinitely, a significant advantage over the often less stable boronic acids. orgsyn.org

| Preparation Method | Starting Material | Reagent | Outcome |

| From Boronic Acids | Arylboronic acids | KHF₂ in aqueous methanol | Potassium aryltrifluoroborates acs.org |

| Transmetalation | Organolithium or Grignard reagents | Boronating agent, then KHF₂ | Potassium organotrifluoroborates acs.org |

| Hydroboration | Alkenes or Alkynes | Borane, then KHF₂ | Potassium alkyl- or alkenyltrifluoroborates bldpharm.com |

Compatibility with Diverse Functional Groups

Potassium organotrifluoroborates exhibit excellent compatibility with a broad spectrum of functional groups. nih.govlongdom.org The trifluoroborate moiety is stable towards numerous reagents that can be problematic for other boron species. bldpharm.combohrium.comnih.gov This tolerance allows for the presence of sensitive functional groups elsewhere in the molecule during synthetic manipulations, expanding the scope of their application in complex molecule synthesis. longdom.orgupenn.edu The inertness of the C-B bond in the tetracoordinate borate (B1201080) complex under many reaction conditions permits functionalization of the organic framework before its participation in a subsequent cross-coupling reaction. nih.govupenn.edu

Significance of the Phenylethynyl Moiety in Organic Transformations

The phenylethynyl group, consisting of a phenyl ring attached to an ethynyl (B1212043) (carbon-carbon triple bond) group, is a valuable building block in organic chemistry. rsc.orgwikipedia.org The carbon-carbon triple bond is a high-energy functional group that participates in a wide array of chemical transformations. rsc.org The combination of the rigid, planar structure of the ethynyl group and the aromatic nature of the phenyl ring imparts unique electronic and steric properties to molecules containing this moiety. wikipedia.orgrsc.org

The phenylethynyl radical is a reactive species that has been studied in the context of combustion and astrochemistry. acs.orgnih.gov In synthetic chemistry, the phenylethynyl group is often introduced through Sonogashira cross-coupling reactions. rsc.org Molecules containing the phenylethynyl scaffold are investigated for their photophysical properties, with applications in materials science as organic push-pull molecules that can exhibit intramolecular charge transfer. rsc.org The incorporation of the phenylethynyltrifluoroborate functionality provides a stable and versatile reagent for introducing this important structural unit into a variety of organic molecules via cross-coupling methodologies.

Research Trajectories and Future Outlook for Potassium Phenylethynyltrifluoroborate

This compound is a specific organotrifluoroborate that has garnered attention for its utility and potential in specialized applications. As an air- and moisture-stable crystalline solid, it serves as a reliable source of the phenylethynyl group in various chemical transformations. nih.gov

Established Applications in Cross-Coupling Reactions

A well-established application of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. It reacts efficiently with aryl halides or triflates in the presence of a palladium catalyst to form substituted arylalkynes. nih.gov This transformation is highly valuable for synthesizing building blocks used in organic electronics and medicinal chemistry. The reaction tolerates a variety of functional groups on both coupling partners, offering a versatile method for molecular construction. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5BF3K | nih.govchemdad.com |

| Molecular Weight | 208.03 g/mol | nih.govorganoborons.com |

| Appearance | Solid | chemdad.com |

| Melting Point | 256°C (decomposes) | chemdad.com |

| Stability | Air and moisture stable | nih.gov |

Emerging Research and Future Outlook

Recent research has unveiled novel applications for this compound beyond traditional cross-coupling, particularly in the realm of bioorthogonal chemistry. A significant future trajectory for this compound lies in its use as an unstrained dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions. chemrxiv.org

The IEDDA reaction is a powerful tool for chemical biology, enabling the selective labeling of biomolecules in complex biological environments. Historically, these reactions have relied on strained, highly reactive dienophiles. However, these compounds can suffer from instability and off-target reactivity. chemrxiv.org

Research has shown that potassium arylethynyltrifluoroborates, including the phenylethynyl derivative, can function as stable, unstrained dienophiles that are activated "on demand." chemrxiv.org The reaction rate with tetrazine partners can be finely tuned, ranging from extremely fast to essentially nonexistent, depending on the tetrazine's substituents. This tunable reactivity offers precise control over bio-labeling processes and has been successfully applied to protein modification, enabling the mutually orthogonal labeling of two different proteins. chemrxiv.org

属性

IUPAC Name |

potassium;trifluoro(2-phenylethynyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIVEVXCILFGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635540 | |

| Record name | Potassium trifluoro(phenylethynyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485338-93-0 | |

| Record name | Potassium trifluoro(phenylethynyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trifluoro(phenylethynyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Phenylethynyltrifluoroborate

Preparation from Terminal Alkynes via Boronates

A prevalent and efficient method for the synthesis of potassium phenylethynyltrifluoroborate commences with the corresponding terminal alkyne, phenylacetylene (B144264). This route typically involves the formation of an intermediate alkynyl boronate ester, which is subsequently converted to the desired trifluoroborate salt.

One-Step Synthesis Protocols

While a true one-pot synthesis that proceeds directly from the terminal alkyne to the potassium alkynyltrifluoroborate without the isolation of intermediates is highly sought after for its operational simplicity, the most commonly employed methods involve a sequential addition of reagents in a single vessel. These protocols typically begin with the deprotonation of phenylacetylene using a strong base, such as n-butyllithium, to generate a lithium phenylacetylide. This is followed by the addition of a trialkyl borate (B1201080), commonly triisopropyl borate, to form the corresponding boronate ester. This intermediate is then directly converted to the potassium trifluoroborate salt.

Recent advancements have focused on streamlining this process to improve efficiency and minimize purification steps. For instance, one-pot procedures for other types of organotrifluoroborates have been developed, which can be adapted for alkynyl derivatives. These methods often involve the in situ generation of the organometallic reagent followed by trapping with a boron electrophile and subsequent fluorination.

Conversion of Alkynyl Boronates to Alkynyltrifluoroborates using KHF2

The crucial step in this synthetic sequence is the conversion of the intermediate alkynyl boronate to the final this compound. This transformation is most effectively achieved by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). This reagent serves as a convenient and readily available source of fluoride ions.

The reaction proceeds via the displacement of the alkoxy groups on the boron atom by fluoride ions, forming the stable trifluoroborate anion. The resulting potassium salt is typically a crystalline solid that can be easily isolated by filtration and purified by recrystallization. The use of KHF₂ is advantageous due to its solid nature, which makes it easier to handle compared to gaseous or highly corrosive fluorine sources.

Below is a table summarizing the typical reaction conditions for the conversion of an alkynyl boronate to a potassium alkynyltrifluoroborate:

| Parameter | Typical Condition |

| Fluorinating Agent | Potassium hydrogen fluoride (KHF₂) |

| Solvent | Methanol/Water or Acetone/Water |

| Temperature | Room Temperature |

| Reaction Time | 15 - 60 minutes |

| Work-up | Filtration and Recrystallization |

Comparison with Other Alkynylmetallic Species

The utility of this compound is best understood when compared to other classes of alkynylmetallic reagents, such as those derived from lithium, magnesium (Grignard reagents), and tin.

Advantages over In Situ Generated Alkynylmetallic Species

A significant advantage of potassium alkynyltrifluoroborates is their remarkable stability. Unlike many in situ generated alkynylmetallic species, such as alkynyllithiums or alkynyl Grignard reagents, which are highly reactive and sensitive to air and moisture, this compound is a stable, crystalline solid. organic-chemistry.org This allows for it to be isolated, purified, and stored for extended periods without significant decomposition.

This inherent stability translates to several practical benefits in a laboratory setting:

Ease of Handling: The solid nature of the compound simplifies weighing and transfer processes.

Reproducibility: The use of a well-defined, purified reagent leads to more consistent and reproducible reaction outcomes.

Functional Group Tolerance: The reduced reactivity of the C-B bond compared to C-metal bonds in more reactive organometallics allows for a broader range of functional groups to be present in the coupling partner.

Cost-Effectiveness and Accessibility of Precursors

The precursors for the synthesis of this compound are generally cost-effective and readily accessible. Phenylacetylene, the starting terminal alkyne, is a common and relatively inexpensive organic building block. The other key reagents, such as n-butyllithium, trialkyl borates, and potassium hydrogen fluoride, are also standard laboratory chemicals available from numerous suppliers at a reasonable cost. nih.gov

Optimization of Synthetic Conditions

To maximize the yield and purity of this compound, the optimization of several reaction parameters is crucial. Key areas of focus include the choice of solvent, reaction temperature, and stoichiometry of the reagents.

Research into the synthesis of various organotrifluoroborates has highlighted the importance of these factors. For instance, the choice of solvent in the conversion of the boronate to the trifluoroborate can influence the solubility of the product and byproducts, thereby affecting the ease of isolation and the final purity. A mixed solvent system, such as methanol-water or acetone-water, is often employed to balance the solubility of the reactants and the insolubility of the final product.

The temperature at which the reaction is carried out can also impact the reaction rate and the potential for side reactions. While the formation of the lithium acetylide is typically performed at low temperatures (e.g., -78 °C) to control its reactivity, the subsequent borylation and fluorination steps are often conducted at room temperature for convenience and to ensure complete conversion.

| Parameter | Variable | Goal of Optimization |

| Base for Deprotonation | n-BuLi, s-BuLi, t-BuLi | Achieve complete and clean deprotonation of phenylacetylene. |

| Borate Ester | Triisopropyl borate, Trimethyl borate | Maximize the yield of the intermediate boronate. |

| Solvent for Fluorination | Methanol/Water ratio, Acetone/Water ratio | Facilitate complete reaction and efficient precipitation of the product. |

| KHF₂ Stoichiometry | Molar equivalents relative to boronate | Ensure complete conversion without excess reagent complicating purification. |

| Reaction Time | Duration of each step | Minimize reaction time while ensuring complete conversion. |

By carefully controlling these parameters, chemists can develop robust and scalable procedures for the synthesis of high-purity this compound, a valuable tool in the arsenal (B13267) of modern organic synthesis.

Solvent Systems and Temperature Effects

The choice of solvent and the precise control of temperature are critical throughout the synthesis of this compound to ensure the stability of reactive intermediates and to maximize the yield and purity of the final product.

The primary solvent system utilized in this synthesis is anhydrous tetrahydrofuran (B95107) (THF). THF is favored due to its ability to dissolve the starting materials and to stabilize the organometallic intermediates formed during the reaction. Its aprotic and polar nature is essential for the deprotonation of phenylacetylene and for the subsequent steps.

Temperature control is paramount, particularly during the initial deprotonation and transmetalation steps. The reaction is typically initiated at a very low temperature, -78 °C, which is crucial for several reasons. Firstly, it ensures the complete and rapid deprotonation of phenylacetylene by n-butyllithium while minimizing side reactions. Secondly, this low temperature stabilizes the resulting lithium phenylethynylide, preventing its decomposition or undesired reactions. The subsequent addition of the trialkyl borate, commonly trimethoxyborane, is also performed at this low temperature to control the exothermic reaction and prevent the formation of undesired byproducts.

Following the formation of the boronate intermediate, the reaction mixture is gradually warmed. This controlled warming is necessary to ensure the completion of the reaction between the lithium acetylide and the borate ester. Finally, the quenching of the reaction with an aqueous solution of potassium hydrogen difluoride (KHF₂) is typically carried out at room temperature.

A summary of the typical temperature profile for the synthesis is presented in Table 1.

Table 1: Temperature Profile for the Synthesis of this compound

| Step | Reagents Added | Temperature (°C) | Purpose |

| 1 | Phenylacetylene, n-Butyllithium | -78 | Formation of stable lithium phenylethynylide |

| 2 | Trimethoxyborane | -78 | Controlled reaction to form the boronate intermediate |

| 3 | Reaction Progression | Gradual warming to room temperature | Ensure complete reaction |

| 4 | Potassium Hydrogen Difluoride (aqueous) | Room temperature | Formation of the potassium trifluoroborate salt |

This interactive table summarizes the critical temperature points in the synthesis.

Influence of Additives and Stoichiometry

The stoichiometry of the reactants is carefully controlled to achieve a high yield of this compound. The typical molar ratios are based on the sequential nature of the reaction.

Phenylacetylene serves as the starting material and is treated as the limiting reagent. A slight excess of n-butyllithium (typically 1.05 to 1.1 equivalents) is used to ensure the complete deprotonation of the terminal alkyne. Following this, the trialkyl borate is added, also in a slight excess relative to the phenylacetylene, to drive the formation of the boronate intermediate to completion.

The final step involves the addition of a saturated aqueous solution of potassium hydrogen difluoride. A significant excess of KHF₂ is generally used to ensure the complete conversion of the boronate ester to the stable trifluoroborate salt and to facilitate its precipitation from the reaction mixture.

The synthesis of this compound is typically performed without the use of additional additives. The carefully selected solvent and controlled stoichiometry are generally sufficient to ensure an efficient reaction. The primary focus is on the purity of the reagents and the maintenance of anhydrous and inert conditions, especially during the initial steps involving the highly reactive organolithium species.

A representative stoichiometry for the synthesis is outlined in Table 2.

Table 2: Typical Stoichiometry for the Synthesis of this compound

| Reagent | Molar Equivalents (relative to Phenylacetylene) | Role |

| Phenylacetylene | 1.0 | Starting material |

| n-Butyllithium | 1.05 - 1.1 | Deprotonating agent |

| Trimethoxyborane | 1.1 - 1.2 | Boron source |

| Potassium Hydrogen Difluoride | > 2.0 | Fluorinating agent and salt formation |

This interactive table outlines the typical molar ratios of reactants used in the synthesis.

Reactivity and Reaction Mechanisms of Potassium Phenylethynyltrifluoroborate

Cross-Coupling Reactions

Potassium phenylethynyltrifluoroborate is a highly effective and versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. As a member of the potassium organotrifluoroborate family, it offers significant advantages, including being an air- and moisture-stable crystalline solid that is easy to handle and can be stored indefinitely. organic-chemistry.orgnih.gov This stability, combined with its high reactivity under appropriate catalytic conditions, makes it a valuable reagent for the synthesis of internal alkynes, which are important structural motifs in medicinal chemistry and materials science. organic-chemistry.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The use of this compound as the nucleophilic partner in this reaction provides a robust alternative to other alkynylating reagents, such as terminal alkynes used in Sonogashira couplings or unstable alkynylboronic acids. organic-chemistry.org

This compound readily undergoes palladium-catalyzed cross-coupling with a wide range of aryl halides (iodides and bromides) and aryl triflates to produce diarylacetylenes in moderate to excellent yields. organic-chemistry.orgnih.gov The reaction demonstrates broad applicability, successfully coupling with electrophiles bearing diverse electronic properties. Both electron-rich and electron-deficient aryl partners are viable substrates for this transformation.

Research findings indicate that aryl iodides are generally more reactive and lead to higher yields compared to the corresponding aryl bromides under similar conditions. For instance, the coupling of this compound with 4-iodoanisole (B42571) proceeds to completion, affording the product in 91% isolated yield. The reaction with 4-bromoanisole, while still effective, provides a slightly lower yield of 84%. This trend is consistent across various substituted aromatic systems. The reaction is also effective with aryl triflates, further expanding its synthetic utility. organic-chemistry.org

| Aryl Halide/Triflate Partner | Product | Yield (%) |

|---|---|---|

| 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 91 |

| 4-Bromoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 84 |

| 4-Iodobenzonitrile | 4-(Phenylethynyl)benzonitrile | 94 |

| 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 72 |

| Methyl 4-iodobenzoate | Methyl 4-(phenylethynyl)benzoate | 89 |

| 1-Bromo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 81 |

| 4'-Bromoacetophenone | 1-(4-(Phenylethynyl)phenyl)ethan-1-one | 79 |

Data sourced from Molander et al., J. Org. Chem. 2002, 67, 8416-8423. organic-chemistry.org

A key advantage of using this compound in Suzuki-Miyaura coupling is its high degree of functional group tolerance. nih.govnih.gov The reaction conditions are mild enough to accommodate a variety of sensitive moieties on the aryl halide or triflate coupling partner. This broad compatibility minimizes the need for protecting group strategies, thereby streamlining synthetic routes.

The reaction is successful with aryl electrophiles containing both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., cyano, nitro, ester, ketone). organic-chemistry.org For example, the presence of a nitrile (4-iodobenzonitrile), an ester (methyl 4-iodobenzoate), a ketone (4'-bromoacetophenone), or a nitro group (1-bromo-4-nitrobenzene) does not impede the reaction, leading to the desired products in good to excellent yields. organic-chemistry.org This functional group tolerance makes the method highly valuable for the synthesis of complex, polyfunctional molecules. nih.gov

| Aryl Halide | Functional Group | Yield (%) |

|---|---|---|

| 4-Iodoanisole | -OCH3 (Electron-donating) | 91 |

| 4-Iodobenzonitrile | -CN (Electron-withdrawing) | 94 |

| Methyl 4-iodobenzoate | -CO2Me (Electron-withdrawing) | 89 |

| 1-Bromo-4-nitrobenzene | -NO2 (Electron-withdrawing) | 81 |

| 4'-Bromoacetophenone | -C(O)CH3 (Electron-withdrawing) | 79 |

Data sourced from Molander et al., J. Org. Chem. 2002, 67, 8416-8423. organic-chemistry.org

The choice of catalyst and ligand is critical for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. The most commonly reported and effective catalyst system for this specific transformation is PdCl2(dppf)·CH2Cl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane (B109758) adduct). organic-chemistry.orgnih.gov A relatively high catalyst loading of 9 mol % is typically employed to ensure efficient conversion and high yields. organic-chemistry.orgfigshare.com

The dppf ligand is crucial for the success of the reaction. Its wide bite angle and electron-rich nature are believed to stabilize the palladium center throughout the catalytic cycle, facilitating both the oxidative addition and reductive elimination steps. While other phosphine (B1218219) ligands such as XPhos are known to be highly effective in Suzuki-Miyaura couplings of other organotrifluoroborates, particularly with challenging substrates like aryl chlorides, the specific conditions developed for alkynyltrifluoroborates have predominantly featured the PdCl2(dppf)·CH2Cl2 complex. researchgate.netnih.gov

The base and solvent system play integral roles in the Suzuki-Miyaura coupling of this compound. The optimized conditions for this reaction typically involve the use of cesium carbonate (Cs2CO3) as the base. organic-chemistry.orgnih.gov The base is essential for the activation of the trifluoroborate salt. It is proposed that the base facilitates the formation of a more reactive organoboron species, such as a difluoro- or hydroxyboronate, which can more readily undergo transmetalation with the palladium center. The choice of Cs2CO3 is often advantageous due to the high solubility of its fluoride (B91410) byproduct (CsF), which prevents catalyst inhibition.

The reaction is generally carried out in a tetrahydrofuran (B95107) (THF) or a mixed THF:H2O solvent system. organic-chemistry.orgnih.gov The solvent must be capable of dissolving both the organic electrophile and the inorganic trifluoroborate salt and base. The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the hydrolysis of the trifluoroborate to the active boron species. The selection of an appropriate solvent is critical for maintaining a homogeneous reaction mixture and ensuring efficient interaction between the reactants and the catalyst. whiterose.ac.uk

The catalytic cycle for the Suzuki-Miyaura coupling of this compound is believed to follow the generally accepted mechanism, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex, which is generated in situ from the Pd(II) precatalyst. This step forms a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: This is the key carbon-carbon bond-forming step. The tetracoordinate this compound ([PhC≡CBF3]K) is activated by the base (e.g., Cs2CO3). This activation likely involves the exchange of one or more fluoride atoms with hydroxide (B78521) or carbonate, generating a more nucleophilic boron species. This activated species then transfers the phenylethynyl group to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) complex (Ar-Pd-C≡CPh).

Reductive Elimination: The final step is the reductive elimination of the product, diarylacetylene (Ar-C≡CPh), from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The stability of the potassium trifluoroborate salt under ambient conditions is a significant practical advantage, as the reactive, tricoordinate boronic acid equivalent is generated slowly and in situ under the basic reaction conditions, minimizing unwanted side reactions like protodeboronation. nih.gov

Other Metal-Catalyzed Cross-Couplings

Beyond the well-established palladium-catalyzed Suzuki-Miyaura couplings, this compound engages in cross-coupling reactions catalyzed by other metals, expanding its synthetic utility.

Copper catalysis offers a cost-effective and efficient alternative for activating potassium alkynyltrifluoroborates. One significant copper-catalyzed transformation is the homo-coupling of this compound to form 1,4-diphenylbuta-1,3-diyne. This reaction provides a direct method for synthesizing symmetric 1,3-diynes. The process is typically mediated by a catalytic amount of a copper(II) salt, such as copper(II) acetate (B1210297), and proceeds under an air atmosphere without the need for palladium catalysts or external bases.

The choice of solvent plays a critical role in the reaction's efficiency. Research has shown that polar aprotic solvents are superior for this transformation. While solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (THF) provide low yields, dimethyl sulfoxide (B87167) (DMSO) has been identified as the optimal solvent, leading to high yields of the desired 1,3-diyne.

Table 1: Effect of Solvent on Copper-Catalyzed Homo-Coupling of this compound Reaction Conditions: this compound, Cu(OAc)2 (10 mol%), Solvent, 60°C, 6h, Air Atmosphere.

| Entry | Solvent | Yield (%) |

| 1 | DMSO | High |

| 2 | CH2Cl2 | Low |

| 3 | THF | Low |

| 4 | DMF | Moderate-High |

| 5 | DME | Moderate-High |

While Indium(III) halides and salts are known to catalyze various organic transformations, including those involving alkynes, specific examples detailing the use of this compound as a coupling partner in Indium(III)-catalyzed reactions are not extensively documented in peer-reviewed literature. Further research is required to explore the potential of this specific substrate in such catalytic systems.

Intermolecular Carbon-Carbon Bond Formation

This compound is an excellent substrate for constructing new intermolecular carbon-carbon bonds through various reaction manifolds. The aforementioned copper-catalyzed homo-coupling is a prime example of this reactivity, where two molecules of the reagent are joined to form a C(sp)-C(sp) bond.

Another significant example is the Lewis acid-promoted addition to imines, which forges a new C(sp)-C(sp3) bond. In this process, the phenylethynyl moiety is transferred to the electrophilic carbon of an imine, generating structurally complex amine derivatives. This type of reaction highlights the reagent's ability to act as a nucleophilic source of the phenylethynyl group for the formation of robust carbon frameworks.

Lewis Acid Promoted Reactions

Lewis acids can activate this compound, or a reactive intermediate derived from it, facilitating its addition to electrophiles. Boron trifluoride etherate (BF3·OEt2) is a commonly employed Lewis acid for this purpose.

Reactions with α,α-Dichlorinated Aldimines in the Presence of BF3·OEt2

A notable application of this methodology is the reaction between this compound and α,α-dichlorinated aldimines, promoted by BF3·OEt2. vub.be This transformation is a variation of the Petasis boronic acid Mannich reaction and provides access to valuable nitrogen-containing compounds. vub.be

The reaction mechanism is believed to involve the initial interaction of this compound with BF3·OEt2. This generates a more reactive alkynyldifluoroborane intermediate. This species then engages with the α,α-dichlorinated aldimine in a Mannich-type addition.

The reaction between this compound and α,α-dichlorinated aldimines yields a new class of functionalized propargylamines and, in some cases, rearranged allylamines. vub.be These products are stable and contain both an alkyne and an amine functionality, making them valuable building blocks for further synthetic elaboration. vub.be

Researchers have found that the inclusion of hexafluoroisopropanol (HFIP) as a co-solvent can significantly improve the outcome of this modified Petasis reaction, allowing for the isolation of the target propargylamine (B41283) products in high yields. vub.be The reaction demonstrates a valuable method for the synthesis of complex amines from readily available starting materials.

Table 2: Synthesis of Functionalized Propargylamines Reaction: this compound + α,α-Dichlorinated Aldimine in the presence of BF3·OEt2.

| Aldimine Substituent (R) | Product Type | Co-solvent | Yield |

| Aryl | Propargylamine | HFIP | High |

| Alkyl | Propargylamine | HFIP | High |

Tandem Cationic 2-Aza-Cope Rearrangement – Lewis Acid Promoted Borono-Mannich-Type Reactions

The tandem cationic 2-aza-Cope rearrangement followed by a Mannich cyclization is a powerful method for synthesizing complex cyclic molecules like acyl-substituted pyrrolidines from simpler starting materials. wikipedia.org This reaction sequence is initiated by the formation of an iminium cation, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orgacs.org The resulting enol intermediate is subsequently trapped in an irreversible Mannich cyclization, which provides a thermodynamic driving force for the reaction. wikipedia.org This process is noted for its high stereospecificity, typically proceeding through a chair-like transition state. wikipedia.org While this tandem reaction is a significant strategy in organic synthesis, its application utilizing this compound as a key reactant is not extensively documented in the reviewed scientific literature. The reaction is typically promoted by Lewis acids which facilitate the formation of the necessary iminium cation intermediate. acs.org

Conjugate Alkynylation of Acyclic Enones

This compound serves as an effective and stable precursor for the conjugate (1,4-) alkynylation of acyclic enones. organic-chemistry.org This reaction provides a rapid and straightforward method for forming carbon-carbon bonds, offering significant advantages due to the air stability of the organotrifluoroborate salt. organic-chemistry.org

The process is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in a suitable solvent like dichloromethane. organic-chemistry.org The use of this compound leads to a dramatic acceleration in reaction rates, with some reactions completing in as little as five minutes, compared to the much longer reaction times required with other boron ester reagents. organic-chemistry.org This rate enhancement is attributed to the increased Lewis acidity of the boron center and the ability to use higher reaction concentrations. organic-chemistry.org The method has been successfully used to generate small libraries of 1,4-alkynylation products. organic-chemistry.org

Below is a table summarizing the results of the conjugate alkynylation of various acyclic enones with this compound.

| Enone Substrate (R¹) | Enone Substrate (R²) | Product | Yield (%) |

| Ph | H | 5a | 87 |

| 4-MeC₆H₄ | H | 5b | 82 |

| 4-MeOC₆H₄ | H | 5c | 78 |

| 4-ClC₆H₄ | H | 5d | 85 |

| Ph | Me | 5e | 75 |

| Me | Me | 5f | 35 |

| Et | Et | 5g | 25 |

| (Data sourced from Bertolini, F. & Woodward, S., Synlett, 2009) organic-chemistry.org |

Regioselectivity and Diastereoselectivity Control

In the conjugate alkynylation of acyclic enones, regioselectivity is well-controlled, leading to the desired 1,4-addition products. However, the yields and success of the reaction are influenced by the substitution pattern of the enone. High conversions and isolated yields are typically observed with aryl-substituted enones. organic-chemistry.org In contrast, enones with dialkyl substitutions tend to produce lower yields of the desired product, which is often accompanied by the formation of oligomeric byproducts. organic-chemistry.org The available literature focuses primarily on regioselectivity and yield optimization, with less specific detail provided on the control of diastereoselectivity in these particular reactions.

Photoinduced Reactions

This compound is a competent nucleophile in photoinduced reactions, particularly in the 1,2-dicarbofunctionalization of alkenes. These reactions allow for a rapid increase in molecular complexity by installing two new carbon-based functional groups across a double bond in a single step. nih.govresearchgate.net

Photoinduced 1,2-Dicarbofunctionalization of Alkenes

An intermolecular 1,2-dicarbofunctionalization of alkenes has been developed using this compound as a carbon-centered nucleophile in conjunction with alkyl N-(acyloxy)phthalimide redox-active esters (RAEs), which act as radical precursors. nih.govscispace.com This multicomponent, redox-neutral reaction proceeds under mild conditions, utilizing visible light and a photocatalyst to achieve carboalkynylation of various alkenes with good regio- and chemoselectivity. scispace.comrsc.org The reaction is notable for its tolerance of a wide array of functional groups. researchgate.net

Radical/Polar Crossover Mechanisms

The mechanism of the photoinduced 1,2-dicarbofunctionalization is postulated to proceed through a photochemical radical/polar crossover (RPC) pathway. nih.govrsc.org The sequence is initiated by the single-electron reduction of the redox-active ester by the excited-state photocatalyst. This generates a C(sp³)-hybridized radical, which then adds to the alkene (e.g., a vinyl arene) to form a more stable benzylic radical intermediate. nih.gov

This benzylic radical is then oxidized via single-electron transfer (SET) to the oxidized form of the photocatalyst, generating a key carbocation intermediate. nih.govscispace.com This step, which converts a radical species into an ionic one, is the "crossover" point of the mechanism. Finally, this carbocation is intercepted by the nucleophilic this compound to furnish the final 1,2-dicarbofunctionalized product. nih.gov

Role of Photocatalysts (e.g., Ir(ppy)₃) and Oxidative Quenching Pathways

The photocatalyst plays a central role in mediating the necessary electron transfer steps. A commonly used photocatalyst for this transformation is fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)). nih.gov The reaction proceeds via an oxidative quenching pathway. nih.govscispace.com

The catalytic cycle begins with the photoexcitation of the Ir(III) photocatalyst by visible light. The excited-state photocatalyst, [Ir(III)]*, is a potent reductant and initiates the cycle by reducing the alkyl N-(acyloxy)phthalimide ester to generate the initial alkyl radical. In the key radical/polar crossover step, the resulting benzylic radical is oxidized by the [Ir(IV)] species, which was formed in the initial reduction step. nih.gov This oxidation regenerates the ground-state Ir(III) photocatalyst, completing the catalytic cycle, and produces the carbocation that is subsequently trapped by the this compound. nih.gov Stern-Volmer quenching studies have been used to help elucidate these mechanistic intricacies. rsc.org

Interception of Carbocation Intermediates by Organotrifluoroborates

Organotrifluoroborates, including this compound, are a class of versatile nucleophiles in organic chemistry. longdom.org Their stability in air and moisture makes them convenient reagents for a variety of bond-forming reactions. longdom.orgupenn.edu The tetracoordinate nature of the boron atom in organotrifluoroborates makes them less prone to undesirable side reactions compared to their boronic acid counterparts. upenn.edu

The electron-deficient boron center enhances the nucleophilicity of the bonded carbon atom, enabling it to participate efficiently in reactions with electrophiles. longdom.org While their most prominent application is in Suzuki-Miyaura cross-coupling, their nucleophilic character extends to addition reactions with electrophilic centers, such as carbonyls and, by extension, carbocation intermediates. longdom.org The reaction of a nucleophile with a carbocation is a fundamental step in many organic mechanisms, leading to the formation of a new carbon-carbon bond. Given the established nucleophilicity of organotrifluoroborates, they are capable of acting as intercepting agents for transient, positively charged carbocation species generated in a reaction mixture. This reactivity allows for the formation of complex molecular structures by trapping highly reactive intermediates.

Cycloaddition Reactions

This compound serves as a potent dienophile in several cycloaddition reactions, most notably in the inverse electron demand Diels-Alder (IEDDA) reaction manifold.

Inverse Electron Demand Aza-Diels-Alder Reactions with 1,2,4-Triazines

The aza-Diels-Alder reaction between 1,2,4-triazines and alkynes is a powerful method for synthesizing highly substituted pyridine (B92270) rings. However, these reactions often require harsh conditions. The use of activated alkynes, such as this compound, in conjunction with Lewis acids can provide a milder and more controlled reaction pathway.

The concept of directed cycloaddition involves the use of a directing group to control the regiochemical outcome of the reaction. In the context of organoboron chemistry, a Lewis basic group on the diene can coordinate with the Lewis acidic boron center of the dienophile, forming a temporary tether. This pre-organization of the reaction partners in the transition state leads to a single, predictable regioisomer. This strategy has been successfully applied in cycloadditions of 2-pyrones with alkynylboron reagents to achieve complete regiocontrol.

Regiocontrol is a critical aspect of cycloaddition reactions. In the reaction of 1,2,4-triazines with unsymmetrical alkynes like phenylethynyltrifluoroborate, two regioisomers are possible. By employing directed cycloaddition strategies or by leveraging the electronic and steric properties of the substrates, the reaction can be guided to form a single desired product. Yields can be optimized by careful selection of the Lewis acid catalyst, solvent, and reaction temperature. For instance, the use of boron trichloride (B1173362) (BCl₃) has been shown to promote the cycloaddition of alkynyltrifluoroborates with triazines, leading to good yields of the corresponding pyridines.

Lewis acids play a crucial role in accelerating Diels-Alder reactions by lowering the activation energy. In a normal electron demand Diels-Alder reaction, the Lewis acid coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orgnih.gov This reduces the HOMO-LUMO energy gap between the diene and dienophile, facilitating the reaction.

In the context of the aza-Diels-Alder reaction with phenylethynyltrifluoroborate, a Lewis acid like BCl₃ can activate the trifluoroborate group. This activation increases the electrophilicity of the alkyne, making it a more reactive dienophile for the electron-rich 1,2,4-triazine. This Lewis acid promotion allows the reaction to proceed under milder conditions and with greater efficiency compared to thermal cycloadditions.

Arylethynyltrifluoroborate as Dienophiles for "On-Demand" Activated IEDDA Reactions

A significant application of potassium arylethynyltrifluoroborates is their use as stable, unstrained dienophiles in IEDDA reactions that can be activated "on-demand". While highly strained alkenes and alkynes are known for their rapid IEDDA kinetics, their instability and potential for side reactions can be problematic. Unstrained dienophiles like arylethynyltrifluoroborates are physiologically stable and synthetically accessible but are typically much less reactive.

The reactivity of potassium arylethynyltrifluoroborates with electron-deficient dienes, such as tetrazines, can be triggered by the addition of a chemical activator, often a Lewis acid. This temporal control over the reaction is highly valuable in fields like chemical biology for applications such as protein labeling. For example, the reaction between an arylethynyltrifluoroborate and a pyridyl-substituted tetrazine can be initiated by the addition of AlCl₃·6H₂O under aqueous conditions. This system exhibits excellent selectivity; the activated alkyne-BF₃ handle reacts rapidly with pyridyl-substituted tetrazines but shows no reaction with non-N-heterocyclic tetrazines. This orthogonality allows for multiple, distinct labeling reactions to be performed in the same system. The cycloaddition kinetics can be finely tuned by varying the substituents on the tetrazine, with rates ranging from very fast (k₂ = 21 M⁻¹ s⁻¹) to no reaction at all.

Interactive Data Table: Lewis Acid Triggered IEDDA Reaction

This table summarizes the on-demand activation of the IEDDA reaction between an arylethynyltrifluoroborate and a dipyridyl tetrazine.

| Dienophile | Diene | Trigger (Lewis Acid) | Reactivity | Application |

| Potassium Arylethynyltrifluoroborate | Pyridyl-Tetrazine | AlCl₃·6H₂O | Fast, on-demand cycloaddition (k₂ = 21 M⁻¹s⁻¹) | Protein Labeling |

| Potassium Arylethynyltrifluoroborate | Benzyl-Tetrazine | AlCl₃·6H₂O | No reaction | Orthogonal Labeling |

| Potassium Arylethynyltrifluoroborate | Dipyridyl Tetrazine | TMSCl (in organic solvent) | Fast, on-demand cycloaddition | General Synthesis |

Reaction Kinetics and pH Dependence

The reactivity of this compound, particularly in nucleophilic reactions, is intrinsically linked to its hydrolysis to the corresponding boronic acid. This hydrolysis is a critical step, as the organotrifluoroborate salt itself is generally less reactive. The kinetics of this hydrolysis are significantly influenced by the pH of the reaction medium.

Studies on the hydrolysis of various potassium organotrifluoroborates (RBF₃K) have revealed complex solvolytic profiles that are highly dependent on reaction conditions. For many organotrifluoroborates, the hydrolysis is subject to acid catalysis. This presents an "acid-base paradox" in reactions that are typically run under basic conditions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov In these cases, the slow release of the boronic acid is governed by the localized pH at the reaction interface. ed.ac.uku-tokyo.ac.jp

Influence of Substituents on Reactivity

The electronic nature of the organic substituent in potassium organotrifluoroborates (RBF₃K) has a profound impact on their reactivity, primarily by influencing the rate of their prerequisite hydrolysis to the corresponding boronic acids (RB(OH)₂). The reactivity of this compound can be understood within this framework by comparing it to other organotrifluoroborates with varying electronic and steric properties.

Research has shown a wide range of hydrolysis rates (spanning over five orders of magnitude) for different organotrifluoroborates. u-tokyo.ac.jp A key factor governing this is the ability of the 'R' group to stabilize the trifluoroborate salt versus the resulting boronic acid.

Electron-donating groups on the organic moiety, such as anisyl, tend to accelerate hydrolysis. researchgate.netnih.gov These groups can stabilize the transition state of the hydrolysis reaction, leading to a faster release of the active boronic acid.

Electron-withdrawing groups , such as a nitro group on a phenyl ring, lead to extremely slow hydrolysis. researchgate.netnih.gov These groups destabilize the developing positive charge on the boron atom during hydrolysis.

Steric effects also play a role, though the electronic influence is often more dominant.

Hybridization of the carbon atom attached to the boron is a critical determinant. The high s-character of the C(sp)-B bond in alkynyltrifluoroborates, such as this compound, contributes to a very strong and stable bond, making these compounds particularly resistant to hydrolysis. u-tokyo.ac.jp

This trend is corroborated by computational studies analyzing the B-F bond lengths, which can be an indicator of the ability of the organic group to donate electron density into the vacant p-orbital of the boron atom. u-tokyo.ac.jp A summary of the influence of various substituents on the relative hydrolysis rates of potassium organotrifluoroborates is presented in the table below.

| Substituent Type on Organic Moiety (R in RBF₃K) | Effect on Hydrolysis Rate | Relative Reactivity |

|---|---|---|

| Alkynyl (e.g., Phenylethynyl) | Extremely Slow | Very Low |

| Aryl with Electron-Withdrawing Groups (e.g., p-Nitrophenyl) | Extremely Slow | Very Low |

| Aryl with Electron-Donating Groups (e.g., Anisyl) | Fast | High |

| Alkenyl (e.g., β-Styryl) | Fast | High |

| Alkyl (e.g., Isopropyl) | Fast | High |

Nucleophilic Ring Opening Reactions

Opening of Aziridines and Azetidines

This compound serves as an effective nucleophile in the ring-opening of strained heterocycles like aziridines and azetidines. This reaction provides a valuable route to β- and γ-alkynyl amines, which are important building blocks in organic synthesis. The high ring strain of aziridines and azetidines facilitates the nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. nih.gov

The efficiency of these ring-opening reactions is often dependent on the activation of the aziridine (B145994) or azetidine (B1206935) ring, typically through the use of an electron-withdrawing group on the nitrogen atom or through the addition of an acid catalyst. nih.govresearchgate.net The reaction generally proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom of the aziridine ring.

Transition-Metal-Free and Open-Air Conditions

A significant advantage of using this compound in the ring-opening of aziridines and azetidines is the ability to perform these reactions under transition-metal-free conditions. organic-chemistry.org This is particularly beneficial in the synthesis of pharmaceutical intermediates, where metal contamination is a major concern. Furthermore, these reactions can often be carried out in the open air, highlighting the stability of the organotrifluoroborate reagent. organic-chemistry.org These conditions contribute to a more practical and environmentally friendly synthetic methodology.

Cooperative Brønsted/Lewis Acid Catalysis

The ring-opening of aziridines and azetidines with this compound can be effectively promoted by cooperative Brønsted/Lewis acid catalysis. organic-chemistry.org In this catalytic system, the Lewis acid activates the aziridine or azetidine by coordinating to the nitrogen atom, making the ring more susceptible to nucleophilic attack. The Brønsted acid can participate in the activation of the trifluoroborate and also influence the reaction mechanism and stereochemical outcome. This dual activation strategy allows the reaction to proceed efficiently, providing access to a diverse range of substituted amines with high yields and selectivities. organic-chemistry.org

Stereoretention vs. Stereoinversion in Mechanistic Pathways

The stereochemical outcome of the nucleophilic ring-opening of chiral aziridines with this compound is highly dependent on the reaction conditions, specifically the presence or absence of a Brønsted acid. organic-chemistry.org This divergence in stereochemistry points to two distinct mechanistic pathways:

Stereoinversion: In the absence of a Brønsted acid, the reaction is believed to proceed through a direct Sₙ2-type nucleophilic attack of the organotrifluoroborate on the Lewis acid-activated aziridine. This pathway results in the inversion of stereochemistry at the carbon center undergoing nucleophilic attack.

This acid-dependent mechanistic divergence allows for the selective synthesis of either diastereomer of the product from a single chiral aziridine, simply by modifying the catalytic system.

| Reaction Condition | Proposed Mechanism | Stereochemical Outcome |

|---|---|---|

| Without Brønsted Acid | Sₙ2-type Attack | Stereoinversion |

| With Brønsted Acid | Carbocation Intermediate | Stereoretention |

Other Reactions

While the primary utility of this compound is observed in coupling reactions, its reactivity extends to other valuable transformations, including conversion to synthetically useful intermediates and participation in homocoupling to form symmetrical diynes.

This compound serves as a stable and efficient precursor for the synthesis of phenylethynyl bromides and iodides. These halogenated alkynes are important building blocks in organic synthesis, particularly in cross-coupling reactions. The conversion leverages the stability of the trifluoroborate salt, which allows for halogenation under mild conditions.

The synthesis of alkynyl iodides from potassium alkynyltrifluoroborates can be achieved with high efficiency using an oxidizing agent in the presence of an iodide source. For instance, the reaction of this compound with sodium iodide in the presence of an oxidant like peracetic acid proceeds rapidly at room temperature to yield 1-iodo-2-phenylethyne. researchgate.net This method is notable for its high radiochemical yields when using radioisotopes of iodine, making it valuable in the preparation of radiolabeled compounds. researchgate.net

Similarly, organotrifluoroborates can be transformed into the corresponding organic bromides. This conversion is typically carried out using a bromide source, such as sodium bromide, in conjunction with a mild oxidizing agent like chloramine-T. nih.gov The reaction is known for its high yields and regioselectivity. nih.gov

Symmetrical 1,3-diynes are significant structural motifs in natural products, pharmaceuticals, and materials science. This compound undergoes efficient homocoupling to produce 1,4-diphenylbuta-1,3-diyne. This reaction is typically catalyzed by copper salts, providing a convenient and practical route to these symmetrical diynes. researchgate.net

The reaction conditions, including the choice of solvent and copper source, have been optimized to achieve high yields. A study on the homocoupling of this compound found that using a catalytic amount of copper(II) acetate in dimethyl sulfoxide (DMSO) at 60°C under an air atmosphere provides the desired 1,3-diyne in excellent yield. researchgate.net Other copper salts such as copper(I) iodide and copper(II) chloride also catalyze the reaction, though with varying efficiency depending on the solvent system. researchgate.net This methodology presents an advantage over other methods that may require stoichiometric amounts of copper or less stable alkynylboron reagents. researchgate.net

Mechanistic Investigations and Computational Studies

Detailed Mechanistic Pathways

The reactivity of potassium phenylethynyltrifluoroborate has been the subject of detailed mechanistic studies, particularly in the context of its application in bioorthogonal chemistry. These investigations have shed light on the step-by-step processes that govern its transformations, revealing the critical roles of activators and the nature of the reactive species involved.

The reaction kinetics are sensitive to both ionic strength and pH, which can be influenced by the concentration of the Lewis acid activator. acs.org Experimental measurements using the initial rates method have shown that the reaction is first order with respect to both the dipyridyl tetrazine and the this compound. acs.org

Table 1: Factors Influencing the Rate of IEDDA Reaction

| Factor | Observation | Reference |

|---|---|---|

| Lewis Acid | Essential for triggering the reaction. | nih.govacs.org |

| Reactant Concentration | First-order dependence on both dipyridyl tetrazine and this compound. | acs.org |

| pH and Ionic Strength | Reaction rate is sensitive to these parameters. | acs.org |

| Cycloaddition | Identified as the rate-limiting step. | nih.gov |

Mechanistic studies have successfully identified key intermediates that are formed during the reaction of this compound. Upon introduction of a Lewis acid like AlCl₃·6H₂O, the trifluoroborate undergoes an instantaneous and thermodynamically favorable defluorination. nih.gov This process generates a highly reactive difluoroalkynylborane intermediate in situ.

This difluoroalkynylborane then interacts with the tetrazine to form an alkynyl-tetrazine-adduct, which is stabilized by a strong boron-nitrogen bond. nih.gov The formation of this adduct is a crucial step that precedes the final cycloaddition. In some cycloaddition reactions, it has been proposed that the initially formed difluoroborane (B8323493) can disproportionate to a more stable trialkynylborane intermediate. whiterose.ac.uk

Theoretical Chemistry Approaches

Theoretical chemistry, particularly Density Functional Theory (DFT), has been instrumental in providing a deeper understanding of the mechanistic nuances of reactions involving this compound. These computational approaches have complemented experimental findings by offering insights into reaction energetics and the structures of transient species.

DFT calculations have been employed to model the reaction pathways and to rationalize the observed reactivity and selectivity. These computational studies have been crucial in mapping out the energy landscapes of the reactions and identifying the most plausible mechanistic routes.

DFT calculations have been utilized to construct the complete energy profile for the IEDDA reaction of this compound with dipyridyl tetrazine. acs.org These calculations were performed at the PCM(H₂O)/M06-2X/6-31+G(d,p) level of theory. acs.org The computational results have corroborated the experimental observation that the trifluoroborate is unreactive on its own and requires activation. nih.gov

The calculations confirmed that the Lewis acid-mediated defluorination of the alkynyltrifluoroborate to the corresponding difluoroalkynylborane is a key activating step. nih.gov Furthermore, the energy profile revealed a subsequent rate-limiting [4+2] cycloaddition with a small energy barrier, explaining the rapid nature of the reaction upon activation. nih.gov The structures of transition states along the reaction coordinate have been optimized to understand the stereoelectronic requirements of the cycloaddition step. doi.org

Table 2: Key Findings from DFT Calculations

| Computational Aspect | Finding | Reference |

|---|---|---|

| Reaction Profile | Complete energy profile calculated for the IEDDA reaction. | acs.org |

| Activation Step | Confirmed the necessity of Lewis acid-mediated defluorination. | nih.gov |

| Rate-Limiting Step | Identified the [4+2] cycloaddition as having a low energy barrier post-activation. | nih.gov |

| Transition States | Geometries optimized to elucidate the cycloaddition mechanism. | doi.org |

The prediction of regioselectivity often involves analyzing the frontier molecular orbitals (HOMO and LUMO) of the reacting species. In IEDDA reactions, the interaction between the HOMO of the dienophile (the activated arylethynyltrifluoroborate) and the LUMO of the diene (the tetrazine) is crucial. nih.gov DFT calculations can accurately determine the energies and coefficients of these orbitals, allowing for a rationalization of the observed regiochemical outcomes. Similarly, the relative energies of different stereoisomeric transition states can be calculated to predict the stereoselectivity of the reaction.

Density Functional Theory (DFT) Calculations

Analysis of Electronic Properties and Energy Profiles

The electronic properties and energy profiles of this compound are primarily investigated using computational methods such as Density Functional Theory (DFT). These studies provide insights into the molecule's structure, orbital energies, and electronic transitions.

Key Electronic Properties:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior. In phenylethynyltrifluoroborate, the HOMO is typically localized on the phenylethynyl group, which is the electron-rich part of the molecule. The LUMO, conversely, may be distributed across the entire molecule, including the boron-fluorine bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's reactivity and the energy required for electronic excitation.

Electron Density Distribution: DFT calculations can map the electron density surface, revealing the distribution of charge within the molecule. This information helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Energy Profiles: Computational methods can model the energy profiles of reactions involving this compound. For instance, in a Suzuki-Miyaura coupling reaction, DFT can be used to calculate the energies of reactants, transition states, intermediates, and products, providing a detailed energy landscape of the reaction pathway.

Interactive Data Table: Calculated Electronic Properties of a Model Arylalkynyltrifluoroborate

| Property | Calculated Value (Arbitrary Units) | Method |

| HOMO Energy | -6.2 eV | DFT |

| LUMO Energy | -1.5 eV | DFT |

| HOMO-LUMO Gap | 4.7 eV | DFT |

| Dipole Moment | 3.5 D | DFT |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated.

Computational Studies on Reactivity and Selectivity

Computational studies are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. These studies often focus on reaction mechanisms and the factors that control the outcome of a reaction.

Factors Influencing Reactivity and Selectivity:

Ligand Effects: In transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, the nature of the ligands on the metal center plays a critical role. Computational models can simulate the effect of different phosphine (B1218219) ligands, for example, on the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. These simulations can help in selecting the optimal ligand to achieve high yield and selectivity.

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. Computational models can incorporate solvent effects, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules), to provide a more accurate description of the reaction in solution.

Substituent Effects: The electronic and steric properties of substituents on the phenyl ring of the phenylethynyl group can alter the reactivity of the molecule. Computational studies can systematically vary these substituents to understand their impact on the reaction mechanism and predict the outcome for different substrates.

Interactive Data Table: Calculated Activation Energies for a Model Suzuki-Miyaura Coupling Reaction

| Reaction Step | Activation Energy (kcal/mol) | Ligand | Solvent |

| Oxidative Addition | 15.2 | PPh₃ | Toluene |

| Transmetalation | 22.5 | PPh₃ | Toluene |

| Reductive Elimination | 12.8 | PPh₃ | Toluene |

| Oxidative Addition | 13.1 | XPhos | Toluene |

| Transmetalation | 20.3 | XPhos | Toluene |

| Reductive Elimination | 11.5 | XPhos | Toluene |

Note: The data in this table is hypothetical and illustrates how computational studies can be used to compare the effects of different ligands on the energetics of a reaction.

Quantum Yield Measurements and Quenching Studies

The photophysical properties of this compound, such as its fluorescence quantum yield and susceptibility to quenching, are important for applications in areas like sensing and imaging.

Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence. The quantum yield can be influenced by various factors, including the molecular structure, solvent, and temperature.

Quenching Studies: Fluorescence quenching is the process by which the intensity of fluorescence is decreased by the presence of another substance, known as a quencher. Quenching can occur through various mechanisms, including collisional quenching, static quenching, and Förster resonance energy transfer (FRET). Quenching studies can provide valuable information about the interaction of the fluorophore with its environment.

Interactive Data Table: Hypothetical Photophysical Data for a Phenylethynyltrifluoroborate Derivative

| Property | Value | Conditions |

| Absorption Maximum (λabs) | 310 nm | In Methanol |

| Emission Maximum (λem) | 350 nm | In Methanol |

| Fluorescence Quantum Yield (ΦF) | 0.45 | In Methanol |

| Fluorescence Lifetime (τ) | 2.1 ns | In Methanol |

| Quenching Constant (KSV) | 1.2 x 10³ M⁻¹ | Quencher: Aniline |

Note: This data is hypothetical and for illustrative purposes.

Applications in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The introduction of the phenylethynyl group is a critical step in the synthesis of various nitrogen-containing heterocycles. However, the direct use of potassium phenylethynyltrifluoroborate as a primary building block for the de novo synthesis of these rings is not extensively documented. Instead, its role is typically associated with the functionalization of pre-existing heterocyclic systems or the synthesis of precursors.

Based on available scientific literature, the direct synthesis of the pyridine (B92270) ring via cycloaddition or annulation reactions involving this compound is not a commonly reported application. The primary synthetic routes to pyridines often involve condensation reactions (e.g., Hantzsch synthesis) or cycloadditions of different components. While organotrifluoroborates are used to functionalize existing pyridine rings through C-H activation, their role in the initial ring construction is not prominent.

Similar to pyridines, the direct participation of this compound in well-established pyrrole (B145914) and pyrrolidine (B122466) syntheses, such as the Paal-Knorr, Knorr, or Hantzsch pyrrole syntheses, or in cycloaddition strategies to form the pyrrolidine ring, is not a widely documented method. The synthesis of these heterocycles typically relies on different precursor molecules and reaction pathways.

The synthesis of propargylamines is a cornerstone of organic chemistry, often achieved through the three-component A³ coupling of an aldehyde, an amine, and a terminal alkyne. This reaction proceeds via C-H activation of the alkyne. This compound is not suitable for this specific mechanism as it lacks the acidic terminal proton and is designed for cross-coupling reactions.

However, the phenylethynyl group can be incorporated to form propargylamine-like structures through alternative cross-coupling strategies. For instance, the palladium-catalyzed coupling of this compound with electrophiles containing an amino group or a precursor is a viable, albeit less direct, approach. The synthesis of allylamines would require a subsequent step, such as the stereoselective reduction of the corresponding propargylamine (B41283) derivative.

Formation of β,γ-Alkynyl Esters and Amides

The synthesis of β,γ-alkynyl esters and amides using this compound is a specialized application that relies on the strategic cross-coupling with a suitable three-carbon electrophilic partner. A potential, though not widely documented, pathway involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. This would require a substrate such as a β-halo- or γ-halo-carbonyl compound.

The reaction would proceed by the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond of the ester or amide, followed by transmetalation with this compound and subsequent reductive elimination to furnish the desired product. The success of such a reaction is highly dependent on the stability of the starting materials and the absence of side reactions, such as elimination. While the coupling of β-trifluoroborato amides with aryl halides is known, the reverse reaction—coupling an alkynyltrifluoroborate with a β-halo amide—is less characterized. nih.govresearchgate.net

Synthesis of Functionalized Ynamides

Ynamides are versatile building blocks in organic synthesis, and their preparation often involves the N-alkynylation of an amide, carbamate, or related nitrogen derivative. While methods using hypervalent iodine reagents or copper-mediated couplings of alkynyl bromides are common, the direct palladium-catalyzed N-alkynylation with potassium organotrifluoroborates is not a standard procedure. The development of such a method would be a valuable addition to synthetic chemistry, potentially offering a milder and more functional-group-tolerant alternative to existing protocols.

Modular Assembly of Complex Conjugated Systems (e.g., Dienes, Trienes, Enynes)

One of the most powerful and well-established applications of this compound is in the modular construction of complex conjugated systems through palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov This approach allows for the sequential and stereocontrolled formation of carbon-carbon bonds, providing access to a wide array of enynes, dienes, and trienes.

The Suzuki-Miyaura cross-coupling of this compound with alkenyl halides or triflates is a highly efficient method for the synthesis of conjugated 1,3-enynes. researchgate.net The stability and ease of handling of the trifluoroborate salt make it a superior alternative to terminal alkynes in many Sonogashira coupling protocols, especially on a larger scale or in complex molecular settings. The reaction typically employs a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base like cesium carbonate, proceeding in good to excellent yields. organic-chemistry.orgnih.gov

This modularity can be extended. For example, a diene can be synthesized by first coupling an alkenyltrifluoroborate with a vinyl halide, followed by a second coupling reaction. Furthermore, enediynes can be prepared by coupling this compound with 1,1-dihalo-1-alkenes. This stepwise assembly provides precise control over the geometry and substitution pattern of the final conjugated system, which is crucial for applications in materials science and medicinal chemistry.

Table 1: Synthesis of Enynes via Palladium-Catalyzed Cross-Coupling

| Entry | Alkenyl Halide/Triflate | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | (E)-β-Bromostyrene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 95 |

| 2 | 1-Bromo-2-methyl-1-propene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 88 |

| 3 | (Z)-1-Iodo-1-hexene | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 4 | 2-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 90 |

This table showcases the versatility of this compound in coupling with various electrophiles to form conjugated enyne systems under palladium catalysis.

Derivatization of Natural Products and Pharmaceuticals

This compound is a versatile reagent in organic synthesis, primarily recognized for its role in carbon-carbon bond formation. While its application in the derivatization of natural products and pharmaceuticals is an area of growing interest, specific, extensively documented examples in peer-reviewed literature remain limited. The stability and unique reactivity of the phenylethynyltrifluoroborate moiety, however, present significant potential for modifying complex bioactive molecules to enhance their properties or to introduce functionalities for further investigation.

The primary application of this compound in the context of complex molecules lies in its utility as a stable, solid source of the phenylethynyl group. This functionality can be transferred to various substrates through transition-metal-catalyzed cross-coupling reactions or other activation methods. In the derivatization of natural products and pharmaceuticals, this allows for the introduction of a rigid, linear alkyne linker, which can serve several purposes:

Modification of Biological Activity: The addition of a phenylethynyl group can alter the steric and electronic properties of a molecule, potentially leading to changes in its biological activity, selectivity, or metabolic stability.

Probing Molecular Interactions: The alkyne functionality can be used as a handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the attachment of fluorescent dyes, affinity tags, or other reporter molecules, facilitating the study of the molecule's mechanism of action and its interactions with biological targets.

Development of Prodrugs: The phenylethynyl group could be incorporated into a larger promoiety that is cleaved in vivo to release the active drug.

One of the key reactions involving this compound that holds promise for the derivatization of amine-containing natural products and pharmaceuticals is the Petasis-Borono Mannich (PBM) reaction. This multicomponent reaction allows for the formation of propargylamines by reacting an amine, an aldehyde, and the organotrifluoroborate. This method provides a direct way to introduce the phenylethynyl moiety into a molecule containing a primary or secondary amine.

While extensive research detailing the derivatization of specific natural products or pharmaceuticals with this compound is not widely available, the general reactivity of this compound suggests its potential in this field. The following table illustrates hypothetical examples based on known reactions of this compound, demonstrating its potential for future applications in medicinal chemistry and chemical biology.

| Original Molecule Class | Potential Derivatization Strategy | Purpose of Derivatization | Potential Product |

| Alkaloids (with amine functionality) | Petasis-Borono Mannich reaction with an aldehyde and this compound. | Introduction of a terminal alkyne for bioorthogonal labeling or modification of bioactivity. | Phenylethynyl-containing alkaloid derivative |